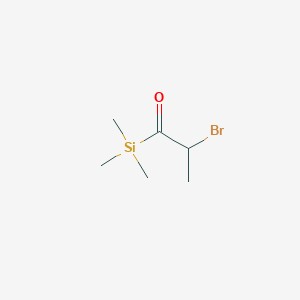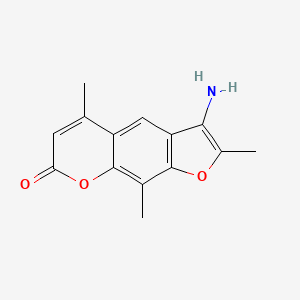
Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate is a complex organic compound with a unique structure that includes a benzyl group, a long-chain fatty acid, and amino acid derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:
Protection of Amino Groups: Protecting the amino group of L-alanine using a suitable protecting group such as Boc (tert-butoxycarbonyl).
Coupling Reaction: Coupling the protected L-alanine with docosanoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) to form the amide bond.
Oxidation: Oxidizing the norvaline derivative to introduce the oxido and oxo groups.
Deprotection: Removing the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance efficiency and yield. Purification techniques such as chromatography and crystallization are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.
Reduction: Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: Nucleophiles like NaOH (sodium hydroxide) or KCN (potassium cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.
類似化合物との比較
Similar Compounds
Docosanol: A saturated fatty alcohol with antiviral properties.
Benzyl Alcohol: A simple aromatic alcohol used as a solvent and preservative.
L-Alanine Derivatives: Various derivatives of L-alanine used in peptide synthesis.
Uniqueness
Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate is unique due to its combination of a long-chain fatty acid, amino acid derivatives, and benzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
| 78461-28-6 | |
分子式 |
C37H61N2O6- |
分子量 |
629.9 g/mol |
IUPAC名 |
(4R)-4-[[(2S)-2-(docosanoylamino)propanoyl]amino]-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C37H62N2O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-27-34(40)38-31(2)36(43)39-33(28-29-35(41)42)37(44)45-30-32-25-22-21-23-26-32/h21-23,25-26,31,33H,3-20,24,27-30H2,1-2H3,(H,38,40)(H,39,43)(H,41,42)/p-1/t31-,33+/m0/s1 |
InChIキー |
QYBQMJHHLKZCQP-CQTOTRCISA-M |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)[O-])C(=O)OCC1=CC=CC=C1 |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)[O-])C(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Diphenyl[(triethoxysilyl)methyl]phosphane](/img/structure/B14432853.png)
![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)

